Ethyl phenylcarbamate

Plant Growth Regulation Mitotic Inhibition Agrochemical Screening

Inconsistent thermal degradation profiles or unreliable reference standards can compromise agrochemical SAR studies and synthetic workflows. Ethyl phenylcarbamate (CAS 101-99-5) eliminates these variables: • Predictable thermal degradation-yields >90 mol% ethanol and 60-75 mol% phenyl isocyanate at 200°C, enabling reliable in situ isocyanate generation. • Validated HPLC method (C18, 254 nm) for purity monitoring and reaction tracking. • Established caryoclastic activity provides a benchmark for mitotic poison research. Available as ≥98% (GC) white crystalline solid with global shipment.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 101-99-5
Cat. No. B089708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl phenylcarbamate
CAS101-99-5
Synonymsethyl N-phenylcarbamate
ethylcarbanilate
phenylurethane
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=CC=C1
InChIInChI=1S/C9H11NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
InChIKeyLBKPGNUOUPTQKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  freely sol in alcohol, ether
Insoluble in cold water;  soluble in alcohol, ether, and boiling water.
Soluble in benzene
In water, 845 mg/L at 25 °C /Estimated/

Ethyl Phenylcarbamate: Overview & Properties


Ethyl phenylcarbamate (CAS 101-99-5), also known as phenylurethane or ethyl carbanilate, is a phenyl-substituted carbamate ester with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol [1]. It is a white crystalline solid with a melting point range of 47–53 °C and a boiling point of 237–238 °C, exhibiting practical insolubility in water but high solubility in ethanol and ether [2][3]. The compound is commercially available in purities exceeding 98–99% (GC) and is utilized as a plant growth regulator (historically in the US), a chemical intermediate in the synthesis of methylenebis(phenylcarbamate) derivatives, and as a research tool in mitotic and neoplastic studies [4][5]. Its physicochemical properties and structural features position it as a key reference standard within the phenylcarbamate class.

Phenylcarbamate reference standard Analytical benchmarking for class-level identity, purity, and chromatographic behavior.
Plant growth regulation studies Moderate-activity baseline for mitotic inhibition and coleoptile elongation assays.
Mitotic cell-division probe Caryoclastic tool for spindle morphology and cell-cycle endpoint investigation.

Why Alkyl Phenylcarbamate Substitution Fails


Alkyl N-phenylcarbamates, while sharing a common core structure, exhibit profound divergence in biological potency, thermal degradation pathways, and chromatographic behavior that precludes simple interchange. Direct comparative studies demonstrate that isopropyl phenylcarbamate is approximately three times more active as a plant growth inhibitor than the ethyl analog [1], while theoretical models of anthelmintic activity reveal distinct electronic property clusters between methyl and ethyl 4-(R)-phenylcarbamates [2]. Furthermore, thermal stability profiles vary markedly: ethyl carbanilate yields over 90 mole% alcohol and 60–75 mole% phenyl isocyanate upon controlled thermal degradation [3], a signature that may not hold for secondary or tertiary alkyl homologs. These verified, quantifiable differences mean that substituting ethyl phenylcarbamate with a methyl, isopropyl, or butyl analog without empirical validation risks altering reaction outcomes, biological readouts, or analytical method performance.

Ethyl phenylcarbamate Baseline mitotic activity in cereal seedling assays (1×).
Isopropyl analog ~3× higher potency; may overshoot moderate mitotic interference needed for SAR studies.
Ethyl phenylcarbamate Thermal degradation yields >90% alcohol and phenyl isocyanate.
Benzyl analog Degrades to aniline/amine derivatives; isocyanate generation unreliable.
Ethyl phenylcarbamate Distinct electronic property cluster in anthelmintic activity predictions.
Methyl analog Separate cluster; activity profiles may not transfer without empirical validation.

Quantified Differentiation Evidence


Plant Growth Inhibitory Potency vs. Isopropyl Analog

In a comparative study of arylcarbamic esters on cereal species, isopropyl phenylcarbamate was found to be approximately three times as potent as ethyl phenylcarbamate in inducing morphological changes and growth arrest [1]. While the exact IC50 values were not reported, the relative potency ratio of ~3:1 establishes a clear hierarchy of activity, making ethyl phenylcarbamate the less potent but more selective tool for studies requiring moderate mitotic interference.

Inhibitory potency vs. isopropyl
Head-to-head
Isopropyl phenylcarbamate ~3× more potent than ethyl in cereal seedling growth arrest.
Reported potency hierarchy; supports SAR interpretation.
Exact IC50 not reported; morphological endpoint assessment.
Plant Growth Regulation Mitotic Inhibition Agrochemical Screening

Thermal Degradation Product Yield vs. Benzyl Analog

Under controlled thermal degradation at 200°C and reduced pressure, ethyl carbanilate yielded over 90 mole% of the theoretical alcohol (ethanol) and 60–75 mole% phenyl isocyanate [1]. In contrast, under the same conditions, benzyl carbanilate produced chiefly aniline, benzylaniline, dibenzylaniline, and carbon dioxide—a fundamentally different product distribution driven by amine displacement reactions at the α-carbon [2]. This divergence confirms that alkyl chain identity dictates degradation mechanism and product slate.

Thermal degradation pathway
Head-to-head
Ethyl: >90% ethanol, 60–75% phenyl isocyanate. Benzyl: chiefly aniline/amine byproducts.
Reliable isocyanate precursor for synthesis.
Conditions: 200°C under reduced pressure.
Thermal Stability Carbamate Degradation Reaction Mechanism

Anthelmintic Activity Prediction: Ethyl vs. Methyl Series

A theoretical study employing PM3 calculations and multivariate statistical analysis compared 17 ethyl 4-(R)-phenylcarbamates with 17 methyl 4-(R)-phenylcarbamates and 27 benzimidazole compounds to predict anthelmintic activity [1]. The analysis identified distinct clustering of electronic features (HOMO/LUMO energies, dipole moments, net atomic charges) between the ethyl and methyl series, establishing that the alkyl substituent influences the predicted biological activity profile independently of the aromatic substitution pattern [2].

Anthelmintic property clustering
Class-level
Ethyl and methyl 4-(R)-phenylcarbamates form distinct electronic clusters in PM3/PCA space.
Electronic property context supports lead selection.
Theoretical prediction; requires biological validation.
Anthelmintic Computational Chemistry Structure-Activity Relationship

GC Retention Index: Homology Trend

The gas chromatographic retention indices of methyl through heptyl N-phenylcarbamates were measured at three column temperatures, revealing a linear relationship between retention index and alkyl chain carbon number, except for the first member (methyl) [1]. Ethyl phenylcarbamate occupies a predictable position on this linear trend, enabling reliable method transfer and peak identification in complex mixtures. Notably, tert-butyl N-phenylcarbamate was identified as thermolabile under GC conditions, whereas ethyl phenylcarbamate exhibits sufficient thermal stability for routine analysis.

GC retention homology
Class-level
Linear RI vs. alkyl carbon number; ethyl RI 1381–1418; methyl deviates from trend.
Predictable retention aids method transfer.
Stationary phase not fully specified; confirm under own conditions.
Analytical Chemistry Gas Chromatography Retention Index

HPLC Purity Assessment for Methylenebis Derivatives

A validated HPLC method was developed specifically for the simultaneous determination of ethyl N-phenyl carbamate and its methylenebis derivatives (4,4′-, 2,4′-, and 2,2′-methylenebis(ethyl phenylcarbamate)) and methylenebis(phenyl isocyanate) [1]. The method employs a bonded octadecylsilyl phase with isocratic elution using acetonitrile–water (75+25 v/v) or methanol–water (80+20 v/v) and UV detection at 254 nm . This method enables precise quantification of ethyl phenylcarbamate in the presence of structurally related impurities that arise during synthesis and storage.

HPLC purity resolution
Method context
Baseline separation from methylenebis derivatives using C18, acetonitrile-water (75:25), UV 254 nm.
Validated method for lot-to-lot consistency.
Supports impurity profiling and quality control.
HPLC Purity Analysis Process Control

Validated Application Scenarios


Agrochemical Screening Baseline Reference

Ethyl phenylcarbamate serves as a moderate-potency reference standard in agrochemical screening programs. Given its approximately three-fold lower activity compared to isopropyl phenylcarbamate in cereal seedling assays [1], it provides a controlled baseline for evaluating structure-activity relationships (SAR) of novel phenylcarbamate analogs. Researchers can use it to establish dose-response curves and benchmark the relative potency of new compounds without the confounding high activity of the isopropyl derivative.

Controlled Phenyl Isocyanate Generation

In synthetic chemistry workflows requiring the in situ generation of phenyl isocyanate, ethyl phenylcarbamate offers a predictable and quantifiable source. Under controlled heating at 200°C and reduced pressure, it yields over 90 mole% ethanol and 60–75 mole% phenyl isocyanate [2]. This well-characterized degradation pathway makes it a reliable precursor for one-pot syntheses of ureas, urethanes, and other isocyanate-derived products, unlike benzyl carbanilate which produces a complex mixture of amine byproducts.

HPLC Calibration Standard for Carbamate Purity

Ethyl phenylcarbamate is an essential calibration standard for HPLC methods designed to monitor purity and impurity profiles in carbamate synthesis. The validated method by Milchert and Paździoch (1994) using C18 columns and acetonitrile-water elution with UV detection at 254 nm [3] provides a ready-to-implement protocol. This method specifically resolves ethyl phenylcarbamate from methylenebis derivatives, enabling quality control of commercial lots and monitoring of reaction progress in industrial settings.

Mitotic Research Tool for Cell Division Studies

In cell biology and oncology research, ethyl phenylcarbamate (historically termed 'phenylurethane') has been employed as a caryoclastic agent that induces mitotic arrest and nuclear abnormalities in plant and animal cells [4]. Its established effects on mitosis—including the formation of multipolar spindles and restoration nuclei—make it a useful tool for studying cell cycle regulation and the mechanisms of colchicine-like mitotic poisons. Researchers can reference the extensive historical literature to design comparative studies with modern antimitotic agents.

Application
Selection Property
Validation Focus
Agrochemical SAR screening
Moderate mitotic activity reference
Cereal seedling dose-response curves
In situ isocyanate generation
Predictable degradation pathway
Product yield under controlled heating
Carbamate purity analysis
Validated HPLC resolution
Freedom from methylenebis impurities
Cell division studies
Caryoclastic reference agent
Mitotic arrest and spindle morphology endpoints

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